ethyl 4-(4-chlorophenyl)-2-oxobutanoate
Description
Ethyl 4-(4-chlorophenyl)-2-oxobutanoate is a substituted oxobutanoate ester characterized by a 4-chlorophenyl group at position 4 and a 2-oxo (keto) functional group. This compound belongs to a class of esters with demonstrated biological relevance, including cytotoxic properties and roles in microbial metabolism . Its structure combines an electron-withdrawing chlorine substituent with a flexible aliphatic chain, influencing both reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
VUMFPMBWHQNWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Enzymatic System Design
The asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl 4-(4-chlorophenyl)-2-oxobutanoate leverages a dual-enzyme system comprising keto reductase (KRED) and glucose dehydrogenase (GDH) . NADPH serves as a cofactor, regenerated in situ via glucose oxidation. Critical parameters include:
Table 1: Biocatalytic Reaction Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 28–33°C | ±5% per 2°C shift |
| Reaction time | 6–10 h | Max yield at 9 h |
| NADPH concentration | 0.1–0.3% (w/w) | Linear correlation |
Reaction progress monitoring via HPLC reveals a 92% conversion rate at 9 h under 32°C. Post-reaction processing involves filtration, ethyl acetate extraction, and rotary evaporation, achieving a crude product purity of 85–90%.
Claisen Condensation
Base-Catalyzed Mechanism
This compound is synthesized via condensation of diethyl oxalate and 4-chloroacetophenone in ethanol using sodium ethoxide (NaOEt) as a base. The reaction proceeds through enolate formation, followed by nucleophilic attack on the oxalate electrophile:
Table 2: Claisen Condensation Conditions
| Component | Quantity | Role |
|---|---|---|
| Diethyl oxalate | 10 mmol | Electrophile |
| 4-Chloroacetophenone | 10 mmol | Nucleophile source |
| Sodium ethoxide | 10 mmol | Base catalyst |
| Ethanol | 10 mL | Solvent |
Reaction mixtures heated at 80°C for 30 minutes achieve 78% yield, with acidification (H₂SO₄, pH 2) and dichloromethane extraction isolating the product. Recrystallization from ethanol increases purity to 95%.
Friedel-Crafts Acylation
Lewis Acid-Mediated Synthesis
Friedel-Crafts acylation of chlorobenzene with ethyl acetoacetate derivatives employs aluminum chloride (AlCl₃) as a catalyst. This method introduces the 4-chlorophenyl group directly to the β-keto ester backbone:
Table 3: Friedel-Crafts Reaction Parameters
| Condition | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst loading | 1.2 equiv AlCl₃ | Max yield at 1.5 h |
| Temperature | 0–5°C | Minimizes side products |
| Solvent | Dichloroethane | Enhances solubility |
Substrate limitations arise with electron-deficient aryl rings, necessitating low temperatures (−10°C) to suppress polyacylation. Post-reaction quenching with ice water and sodium bicarbonate yields 70–75% product after column chromatography.
Comparative Analysis of Methodologies
Yield and Scalability
Environmental and Operational Considerations
-
Enzymatic methods reduce solvent waste (3–5 L/kg product vs. 10–15 L/kg for chemical routes).
-
Friedel-Crafts acylation demands corrosion-resistant reactors, increasing capital costs.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-chlorophenyl)-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(p-chlorophenyl)-2-ketobutanoic acid
Reduction: Ethyl 4-(p-chlorophenyl)-2-hydroxybutanoate
Substitution: Various esters or amides depending on the nucleophile used
Scientific Research Applications
ethyl 4-(4-chlorophenyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate
- Structure : 4-nitrophenyl substituent instead of 4-chlorophenyl.
- Properties: The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to chlorine. Molecular weight increases (251.24 vs. 206.24 for ethyl 2-oxo-4-phenylbutanoate) due to the nitro group .
- Synthesis : Higher reported yields (82% vs. 47% for tert-butyl derivatives), suggesting synthetic feasibility despite nitro's deactivating effects .
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate
- Structure : 5-chloro-2-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
- Impact: Methoxy enhances solubility in polar solvents, while chlorine directs electrophilic substitution. The 4-oxo (vs. 2-oxo) position alters keto-enol tautomerism .
Ethyl 4-(2,6-Dichlorophenyl)-3-Oxobutanoate
- Structure : Dichloro substitution at positions 2 and 6, with oxo at position 3.
Functional Group Modifications
Ethyl 2-Cyano-4-(4-Methoxyphenyl)-4-Oxobutanoate
- Structure: Cyano group at position 2 and methoxy at 4-position.
- Reactivity: The cyano group introduces dipole-dipole interactions, increasing melting points and altering solubility. Methoxy enhances π-π stacking in crystalline phases .
Ethyl 2-Acetyl-4-(4-Chlorophenyl)-4-Oxobutanoate
- Structure : Additional acetyl group at position 2.
- Impact: The acetyl group may stabilize enolate intermediates, enhancing reactivity in aldol condensations. Molecular weight increases to 282.72 g/mol .
tert-Butyl 3-(4-Chlorophenyl)-2-Oxobutanoate
- Structure : tert-butyl ester instead of ethyl.
- Synthesis : Lower yield (47%) due to steric bulk hindering purification. IR data (1724 cm⁻¹ for carbonyl) aligns with ethyl analogs, confirming similar electronic environments .
Ethyl 2-[(4-Chlorophenyl)Hydrazono]-3-Oxobutanoate
- Structure : Hydrazone linkage at position 2.
Ethyl 4-{2-[(4-Chlorophenyl)Acetyl]Hydrazino}-4-Oxobutanoate
- Structure: Hydrazino and acetyl groups.
- Hydrogen Bonding: Multiple H-bond donors/acceptors enable complex crystal packing, as described by graph set analysis (e.g., R₂²(8) motifs) .
Data Table: Key Structural and Physical Properties
Q & A
Q. What are the common synthetic routes for ethyl 4-(4-chlorophenyl)-2-oxobutanoate, and how are reaction conditions optimized?
this compound is typically synthesized via Knoevenagel condensation or hydrazone formation (e.g., reacting 4-chlorophenylhydrazine with ethyl acetoacetate derivatives). Key steps include:
Q. Table 1: Typical Reaction Conditions
| Parameter | Range/Choice | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF | Higher in DMF |
| Temperature | 60–80°C | >70% at 80°C |
| Catalyst | K₂CO₃ or piperidine | 10–15% boost |
Q. How is this compound characterized, and what analytical methods are critical?
Q. What stability considerations are critical for storing and handling this compound?
Q. What preliminary bioactivity data exist for this compound?
Derivatives of 2-oxobutanoates show antimicrobial and enzyme-inhibitory activity (e.g., COX-2 inhibition). In vitro assays using S. aureus and E. coli reveal MIC values of 25–50 µg/mL .
Advanced Research Questions
Q. How does the electron-withdrawing 4-chlorophenyl group influence reactivity in nucleophilic substitutions?
The 4-Cl substituent enhances electrophilicity at the ketone and α-carbon, facilitating:
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be reconciled across studies?
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : AutoDock Vina models binding to COX-2 (PDB: 3LN1) show H-bonding with Tyr385 and hydrophobic interactions with the chlorophenyl group .
- QSAR : Electron-withdrawing Cl improves binding affinity (r² = 0.82 in COX-2 inhibition models) .
Q. Table 2: Key Interactions in COX-2 Docking
| Residue | Interaction Type | Binding Energy (kcal/mol) |
|---|---|---|
| Tyr385 | H-bond | -8.2 |
| Val349 | Hydrophobic | -6.5 |
Q. How are impurities (e.g., regioisomers) detected and quantified during synthesis?
- HPLC-MS : Monitor for 3-chlorophenyl regioisomers (RT: 8.2 vs. 9.1 min) using a C18 column .
- NMR impurity profiling : Trace ethyl 4-(3-chlorophenyl) isomers show distinct aromatic splitting patterns .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
